
4-(Trifluoromethyl)phenol
Overview
Description
4-(Trifluoromethyl)phenol (TFMP) is a fluorinated phenolic compound with the chemical formula C₇H₅F₃O. It is characterized by a hydroxyl group (-OH) and a trifluoromethyl (-CF₃) group attached to the para positions of the benzene ring. TFMP is a known degradation product of fluoxetine, a selective serotonin reuptake inhibitor (SSRI), where hydrolysis of the ether bond releases TFMP as a toxic impurity . The -CF₃ group significantly influences its physicochemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs . TFMP has been studied in biochemical contexts, such as its weak interaction with K-Ras4B (KD > 50 mM), a GTPase involved in cancer signaling .
Preparation Methods
Two-Step Nucleophilic Aromatic Substitution
The most well-documented method for synthesizing 4-(trifluoromethyl)phenol involves a two-step process starting from chlorobenzotrifluoride derivatives. This approach, detailed in patent CN1994990A , leverages sequential alkoxylation and thiolation reactions to achieve high yields under controlled conditions.
Step 1: Synthesis of Trifluoromethyl Alkyl Oxide
The first step involves the reaction of p-chloro benzo trifluoride , meta-chlorobenzotrifluoride , or chlorobenzotrifluoride with sodium alkoxides (e.g., sodium methylate, sodium ethylate) in polar aprotic solvents. The general reaction is:
Key Conditions :
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Solvents : Dimethyl sulfoxide (DMSO), tetramethylene sulfone, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAC).
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Temperature : 120–180°C.
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Reaction Time : 3–5 hours.
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Molar Ratio : Chlorobenzotrifluoride to sodium alkoxide = 1:1–10.
Representative Examples:
Higher temperatures (e.g., 160°C) reduce reaction times and improve yields due to enhanced nucleophilicity of the alkoxide and faster displacement kinetics .
Step 2: Thiolation to Form this compound
The alkyl oxide intermediate undergoes thiolation with sodium thiolates (e.g., sodium methyl mercaptide, sodium ethyl mercaptide) to replace the alkoxy group with a hydroxyl group:
Key Conditions :
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Solvents : Methanol, ethanol, DMF, DMAC, or toluene.
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Temperature : 25–110°C.
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Reaction Time : 3–5 hours.
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Molar Ratio : Alkyl oxide to sodium thiolate = 1:0.5–15.
Representative Examples:
The choice of thiolate influences yield, with bulkier thiolates (e.g., ethylene dithiol) providing better steric stabilization and reducing side reactions .
Mechanistic Insights and Optimization
Reaction Mechanism
The synthesis proceeds via sequential SNAr reactions :
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Alkoxylation : The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic attack by alkoxides, displacing chloride.
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Thiolation : The alkoxy group is replaced by a thiolate, followed by hydrolysis or oxidative workup to yield the phenol.
Critical Parameters
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Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance ionic dissociation of sodium alkoxides, accelerating the first step .
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Temperature : Elevated temperatures (≥140°C) are optimal for alkoxylation but must be balanced against solvent stability.
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Thiolate Basicity : Stronger bases (e.g., sodium methyl mercaptide) improve thiolation efficiency but may necessitate controlled pH during workup.
Industrial Scalability and Advantages
The patent method highlights several industrial advantages:
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High Yields : 65–95% across both steps.
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Simplified Workup : Inorganic salts (e.g., NaCl) are easily removed via filtration, and solvents are recovered via distillation.
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Broad Substrate Scope : Adaptable to ortho-, meta-, and para-substituted trifluoromethylphenols.
Comparative Analysis of Methods
While alternative routes (e.g., Friedel-Crafts alkylation or hydroxylation of trifluoromethylarenes) exist, the two-step SNAr method remains superior due to:
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Regioselectivity : Direct substitution avoids isomerization.
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Scalability : Amenable to continuous-flow reactors for large-scale production.
Chemical Reactions Analysis
4-(Trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc powder . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agents
Recent studies have highlighted the potential of 4-(trifluoromethyl)phenol as a precursor for developing new antimicrobial agents. For instance, it has been used in the synthesis of arylurea derivatives that exhibit potent antibacterial activity against multidrug-resistant strains of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. These derivatives showed effectiveness at low concentrations, comparable to last-resort antibiotics like vancomycin and linezolid .
Synthesis of Bioactive Compounds
this compound serves as a valuable building block in the synthesis of various bioactive compounds. It has been utilized in the preparation of diaryl ethers, which are important in pharmaceuticals due to their biological activities . The compound's trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products, making them more effective in biological systems.
Materials Science
Polymer Synthesis
This compound is also employed in the synthesis of polymers and monomers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives . The unique properties imparted by the trifluoromethyl group allow for enhanced performance characteristics in various material applications.
Electrophilic Trifluoromethylthiolation
this compound can undergo electrophilic aromatic substitution reactions, such as trifluoromethylthiolation. This reaction has been successfully applied to synthesize a range of functionalized phenolic compounds that may have potential applications in agrochemicals and pharmaceuticals .
Environmental Science
Analytical Chemistry
In environmental monitoring, this compound is used as a reference standard for analytical methods aimed at detecting phenolic compounds in water and soil samples. Its distinct properties facilitate accurate quantification and identification in complex matrices .
Case Study 1: Development of Antibacterial Agents
A study focused on synthesizing derivatives of this compound led to the identification of compounds with significant antibacterial activity against resistant strains. The optimization process involved screening various derivatives for their efficacy against clinical isolates, leading to promising candidates for further development into therapeutic agents.
Case Study 2: Polymer Development
Research involving the incorporation of this compound into polymer formulations demonstrated improved mechanical properties and thermal stability. These findings suggest that such polymers could be beneficial for use in high-performance applications where durability is critical.
Data Tables
Application Area | Specific Use | Example Compounds/Processes |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Arylurea derivatives showing activity against MRSA |
Synthesis of bioactive compounds | Diaryl ethers | |
Materials Science | Polymer synthesis | Enhanced thermal stability |
Electrophilic trifluoromethylthiolation | Functionalized phenolic compounds | |
Environmental Science | Analytical chemistry | Reference standard for phenolic compound detection |
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. For instance, it can bind to enzyme active sites, altering their activity and function . The trifluoromethyl group enhances the compound’s lipophilicity, influencing its interaction with biological membranes and proteins .
Comparison with Similar Compounds
The following compounds are structurally or functionally related to TFMP, differing in substituent groups, positions, and biological activities:
Substituted Trifluoromethylphenols
Non-Fluorinated Phenolic Analogs
| p-Cresol | -CH₃ (para), -OH (para) | - Less toxic than TFMP.- Used as a disinfectant but lacks metabolic stability due to absence of -CF₃. | | | 4-Nitrophenol | -NO₂ (para), -OH (para) | - High toxicity and environmental concern.- Used in dyes and pesticides.- CAS: 100-02-5. | |
Research Findings and Key Differences
Physicochemical Properties
- Lipophilicity : The -CF₃ group in TFMP enhances lipophilicity (logP ≈ 2.1) compared to p-cresol (logP ≈ 1.9), improving membrane permeability but reducing aqueous solubility .
- Electrophilic Reactivity: Chloro- and nitro-substituted analogs (e.g., 4-Chloro-3-(trifluoromethyl)phenol) exhibit higher reactivity in electrophilic substitution reactions due to electron-withdrawing groups .
Biological Activity
4-(Trifluoromethyl)phenol, also known as para-trifluoromethylphenol, is an aromatic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a phenolic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental science, due to its unique biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Antibacterial Activity
This compound exhibits significant antibacterial properties against various Gram-positive bacteria. Research indicates that it can effectively inhibit strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus (MRSA) | 0.78 - 3.125 |
Enterococcus faecium (VREfm) | 0.78 - 3.125 |
Staphylococcus epidermidis | Not specified |
Escherichia coli | No activity |
Klebsiella pneumoniae | No activity |
The compound's mechanism of action includes the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential, which is critical for bacterial survival .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. It has been evaluated for its effectiveness against Candida species and other pathogenic fungi.
Table 2: Antifungal Efficacy of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Candida albicans | Not specified |
Aspergillus niger | Not specified |
While specific MIC values for antifungal activity are less documented compared to antibacterial effects, preliminary studies suggest potential efficacy against common fungal pathogens .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group, including this compound. Research indicates that this compound can down-regulate key oncogenes and influence cancer cell viability.
Table 3: Anticancer Activity of this compound
Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
A549 (Lung cancer) | 44.4 | Down-regulation of EGFR and KRAS |
HCT116 (Colon cancer) | 12.4 | Down-regulation of TP53 and FASN |
PC3 (Prostate cancer) | 22.4 | Down-regulation of BRCA1 and BRCA2 |
The anticancer effects are attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis . Molecular docking studies have also suggested that this compound may inhibit specific proteins associated with cancer progression .
Environmental Impact
In addition to its biological activities, this compound is a degradation by-product of pharmaceuticals like fluoxetine and fluvoxamine in environmental contexts. Studies indicate that while it can degrade through advanced oxidation processes, its persistence raises concerns regarding ecotoxicology and human health risks associated with drinking water contamination .
Case Studies
- Antibacterial Case Study : A study conducted on various arylurea derivatives revealed that compounds with trifluoromethyl groups exhibited remarkable antibacterial activity comparable to last-resort antibiotics like vancomycin .
- Anticancer Case Study : Research on trifluoromethyl-substituted compounds showed enhanced anticancer properties against multiple human cancer cell lines, indicating a promising direction for drug development targeting specific cancers .
Q & A
Q. Basic: How can researchers confirm the identity of 4-(Trifluoromethyl)phenol in a laboratory setting?
Methodological Answer:
To confirm the identity of this compound, use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the aromatic proton environment and the presence of the trifluoromethyl (-CF) group.
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identify characteristic O-H (phenolic) stretching (~3200–3600 cm) and C-F (trifluoromethyl) vibrations (~1100–1200 cm).
- High-Performance Liquid Chromatography (HPLC): Compare retention times with reference standards.
- Reference Databases: Cross-check spectral data with the NIST Chemistry WebBook (CAS 402-45-9), which provides validated molecular weight, InChIKey, and structural information .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHFO | NIST |
Molecular Weight | 162.1092 g/mol | NIST |
CAS Registry Number | 402-45-9 | NIST |
IUPAC Name | This compound | Junkai |
Q. Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection (e.g., vapor respirators) in poorly ventilated areas .
- Engineering Controls: Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation exposure .
- Thermal Decomposition Risks: Avoid open flames or high temperatures, as decomposition releases toxic gases (e.g., HF, CO, halogenated compounds). Use dry powder or CO extinguishers for fires .
- First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For HF exposure, apply calcium gluconate gel and seek emergency medical attention .
Q. Advanced: What methodologies are recommended for synthesizing derivatives of this compound?
Methodological Answer:
- Co-Crystallization: Use mechanochemical grinding with co-formers like syringic acid or trans-cinnamic acid (1:1 stoichiometry) to engineer co-crystals. Validate structures via single-crystal X-ray diffraction and FT-IR .
- Nitro-Derivative Synthesis: Introduce nitro groups via electrophilic aromatic substitution. For example, nitration with HNO/HSO under controlled temperatures (0–5°C) yields 2-nitro-4-(trifluoromethyl)phenol .
- Hazard Mitigation: Perform risk assessments for reagents (e.g., cesium carbonate, DMF) and monitor gas evolution using oil bubblers during reactions .
Q. Advanced: How can researchers analyze thermal decomposition products of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Couple with mass spectrometry (TGA-MS) or gas chromatography (TGA-GC) to identify volatile decomposition products (e.g., HF, CO, fluorinated aromatics) .
- FT-IR Gas Analysis: Monitor gas-phase emissions in real-time during controlled heating (e.g., 200–500°C) to detect HF signatures (~4000 cm) .
Table 2: Hazardous Decomposition Products
Condition | Products | Source |
---|---|---|
Combustion | HF, CO, halogenated compounds | TCI |
High Temperature | Fluorinated aromatics | NIST |
Q. Advanced: What strategies mitigate gas evolution during synthesis reactions involving this compound?
Methodological Answer:
- Controlled Reagent Addition: Use dropwise addition of reactive agents (e.g., alkyl halides) to minimize sudden gas release.
- Gas Trapping Systems: Employ oil bubblers or scrubbers (e.g., NaOH solution for HF neutralization) to capture hazardous gases .
- Pressure Relief: Equip reactors with pressure-relief valves for exothermic or gas-evolving reactions .
Q. Advanced: How does the trifluoromethyl group influence the compound’s applications in supramolecular chemistry?
Methodological Answer:
The -CF group enhances:
Properties
IUPAC Name |
4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYGVMXZJBFEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075392 | |
Record name | 4-(Trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-45-9 | |
Record name | 4-(Trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Trifluoromethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(trifluoromethyl)phenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03610 | |
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Record name | 402-45-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88303 | |
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Record name | 4-(Trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.315 | |
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Record name | 4-TRIFLUOROMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8PMO13PO4 | |
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Retrosynthesis Analysis
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